molecular formula C17H20 B072166 4-Phenylpentan-2-ylbenzene CAS No. 1145-23-9

4-Phenylpentan-2-ylbenzene

Cat. No.: B072166
CAS No.: 1145-23-9
M. Wt: 224.34 g/mol
InChI Key: HAOVWJDLQGPYLW-UHFFFAOYSA-N
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Description

4-Phenylpentan-2-ylbenzene is an organic compound with the molecular formula C17H20 It is a derivative of pentane, where two phenyl groups are attached to the second and fourth carbon atoms of the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylpentan-2-ylbenzene can be synthesized through several synthetic routes. One common method involves the reaction of 1-bromo-2-phenylpropane with benzene in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds through a Suzuki-Miyaura coupling mechanism, which is a widely used method for forming carbon-carbon bonds in organic synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial production also focuses on minimizing waste and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Phenylpentan-2-ylbenzene undergoes various chemical reactions, including:

    Oxidation: The benzylic position of the compound is susceptible to oxidation, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can convert the phenyl groups to cyclohexyl groups, altering the compound’s properties.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl groups are substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-Phenylpentan-2-ylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Phenylpentan-2-ylbenzene involves its interaction with molecular targets through its aromatic rings. The phenyl groups can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylbenzene: A simpler compound with a single phenyl group attached to a benzyl group.

    Diphenylmethane: Contains two phenyl groups attached to a single carbon atom.

    Triphenylmethane: Features three phenyl groups attached to a central carbon atom.

Uniqueness

4-Phenylpentan-2-ylbenzene is unique due to its specific structural arrangement, with phenyl groups attached to the second and fourth carbon atoms of the pentane chain. This arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-phenylpentan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20/c1-14(16-9-5-3-6-10-16)13-15(2)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOVWJDLQGPYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921399
Record name 1,1'-(Pentane-2,4-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145-23-9
Record name NSC54376
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(Pentane-2,4-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of phenyl magnesium bromide (1.25 mL of 0.96 M THF solution, 1.2 mmol) and TMEDA (181.1 μL, 1.2 mmol) was added to a solution of 2,4-dichloropentane (70.5 mg, 0.5 mmol) and FeCl3 (0.5 mL of 0.1 M THF solution, 0.05 mmol) in THF (0.5 mL) at 50° C. over an hour through a syringe pump. The resulting mixture was stirred at the temperature for 20 minutes and saturated ammonium chloride aqueous solution was added thereto to terminate the reaction, followed by diluting with 3 mL of ethyl acetate. The dilution was filtered through a packed silica gel (eluent: ethyl acetate) followed by concentration under reduced pressure. 1H NMR analysis indicates that the desired product was obtained in almost quantitative yield. Purification by recycling GPC gave the pure compound in a yield of 71%.
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
181.1 μL
Type
reactant
Reaction Step One
Quantity
70.5 mg
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl3
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

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